molecular formula C14H11ClN2O2 B2366854 6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one CAS No. 900292-77-5

6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one

Cat. No.: B2366854
CAS No.: 900292-77-5
M. Wt: 274.7
InChI Key: AFFHLZDJKJZXGP-UHFFFAOYSA-N
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Description

6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chromenone core structure substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one typically involves the condensation of 6-chloro-7-methyl-2H-chromen-2-one with an imidazole derivative. One common method involves the reaction of 6-chloro-7-methyl-2H-chromen-2-one with 1-(chloromethyl)imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorine atom in the chromenone ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chromenone derivatives.

Scientific Research Applications

6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, affecting their activity. Additionally, the chromenone core can interact with biological membranes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-imidazol-1-yl)methyl)-6-chloro-2H-chromen-2-one: Lacks the methyl group at the 7-position.

    4-((1H-imidazol-1-yl)methyl)-7-methyl-2H-chromen-2-one: Lacks the chlorine atom at the 6-position.

    6-chloro-7-methyl-2H-chromen-2-one: Lacks the imidazole moiety.

Uniqueness

6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one is unique due to the presence of both the imidazole and chromenone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c1-9-4-13-11(6-12(9)15)10(5-14(18)19-13)7-17-3-2-16-8-17/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFHLZDJKJZXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323940
Record name 6-chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900292-77-5
Record name 6-chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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